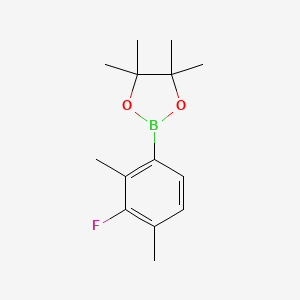

3-Fluoro-2,4-dimethylphenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13780826

Molecular Formula: C14H20BFO2

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20BFO2 |

|---|---|

| Molecular Weight | 250.12 g/mol |

| IUPAC Name | 2-(3-fluoro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H20BFO2/c1-9-7-8-11(10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |

| Standard InChI Key | MVVDUZVMPNPTCP-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with a fluorine atom at the 3-position and methyl groups at the 2- and 4-positions. The boronic acid moiety is protected as a pinacol ester, enhancing stability and solubility in organic solvents. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₀BFO₂ | |

| Molecular Weight | 250.12 g/mol | |

| IUPAC Name | 2-(3-fluoro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)C | |

| InChI Key | MVVDUZVMPNPTCP-UHFFFAOYSA-N |

The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) mitigates hydrolysis, making the compound suitable for storage and handling under ambient conditions.

Physicochemical Characteristics

While specific data for the target compound remain unpublished, analogous boronic esters exhibit melting points between 61–64°C and densities of ~1.04 g/cm³ . The fluorine atom inductively withdraws electron density, while methyl groups donate electrons, creating a unique electronic environment that influences reactivity.

Synthesis and Preparation

General Synthesis Protocol

The synthesis involves reacting 3-fluoro-2,4-dimethylphenylboronic acid with pinacol in diethyl ether. The mixture is stirred at room temperature for 12–24 hours, followed by purification via flash column chromatography to yield the ester.

Reaction Scheme:

where .

Optimization and Yield

Key parameters include:

-

Solvent Selection: Diethyl ether minimizes side reactions.

-

Stoichiometry: A 1:1 molar ratio of boronic acid to pinacol ensures complete conversion.

-

Purification: Silica gel chromatography achieves >95% purity.

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed couplings with aryl halides. The mechanism proceeds through three stages:

-

Oxidative Addition: Pd⁰ inserts into the carbon-halogen bond of the aryl halide.

-

Transmetallation: The boronic ester transfers the aryl group to Pd.

-

Reductive Elimination: Pd releases the biaryl product, regenerating the catalyst.

Example Reaction:

Comparative Reactivity with Structural Analogs

The 3-fluoro-2,4-dimethyl substitution in the target compound balances steric and electronic effects, enabling efficient coupling even with bulky substrates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume